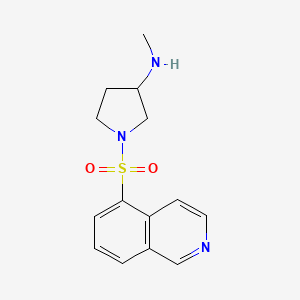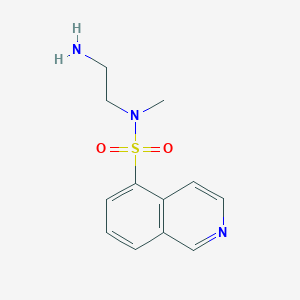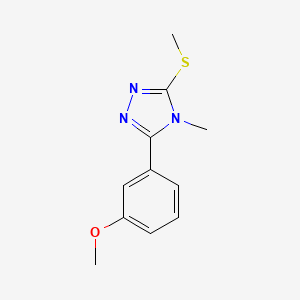![molecular formula C16H11N3O B7418702 4-[(2-Oxoquinoxalin-1-yl)methyl]benzonitrile](/img/structure/B7418702.png)
4-[(2-Oxoquinoxalin-1-yl)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Oxoquinoxalin-1-yl)methyl]benzonitrile is a heterocyclic compound that contains a quinoxaline core structure. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the quinoxaline moiety imparts unique chemical and biological properties to the compound, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Oxoquinoxalin-1-yl)methyl]benzonitrile typically involves the reaction of quinoxaline derivatives with benzyl cyanide under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the benzyl cyanide attacks the quinoxaline derivative, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and other advanced techniques could be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Oxoquinoxalin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline moiety to dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxalines, depending on the specific reagents and conditions used .
Scientific Research Applications
4-[(2-Oxoquinoxalin-1-yl)methyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-[(2-Oxoquinoxalin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2-carboxylic acid: Another quinoxaline derivative with potential biological activity.
2,3-Dimethylquinoxaline: Known for its use in the synthesis of various pharmaceuticals.
6-Nitroquinoxaline: Studied for its antimicrobial properties.
Uniqueness
4-[(2-Oxoquinoxalin-1-yl)methyl]benzonitrile stands out due to its specific structure, which allows for unique interactions with biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications. Additionally, its potential as an anticancer agent adds to its significance in medicinal chemistry .
Properties
IUPAC Name |
4-[(2-oxoquinoxalin-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c17-9-12-5-7-13(8-6-12)11-19-15-4-2-1-3-14(15)18-10-16(19)20/h1-8,10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBQYBRQYWLPKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=O)N2CC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
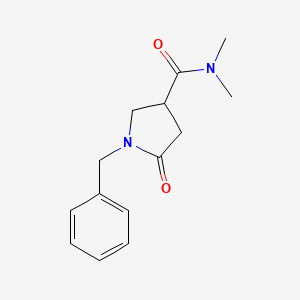
![N-(3,4-dimethylphenyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7418628.png)
![N-(3,5-dimethylphenyl)-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B7418629.png)
![N-(3-chlorophenyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7418636.png)
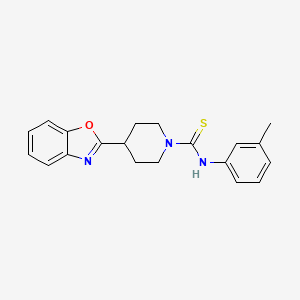
![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B7418640.png)
![4-[(3-Fluorophenyl)methyl]-1,4-benzoxazin-3-one](/img/structure/B7418648.png)

![3-(4-Chlorophenyl)-4-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-one](/img/structure/B7418658.png)
![2-[3-(4-Chlorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]acetonitrile](/img/structure/B7418669.png)
